

A Researcher's Guide to Validating RNA-RNA Interactions Identified by TBIA

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The identification of RNA-RNA interactions is crucial for understanding the intricate regulatory networks within cells and for the development of novel RNA-targeted therapeutics. High-throughput methods, such as SHAPE-JuMP which utilizes the crosslinking reagent trans-bis-isatoic anhydride (**TBIA**), have revolutionized our ability to map these interactions on a transcriptome-wide scale. However, the validation of these computationally or experimentally inferred interactions is a critical step to confirm their biological relevance and to obtain quantitative insights into their binding dynamics.

This guide provides a comprehensive comparison of various experimental techniques available for validating RNA-RNA interactions, with a focus on their principles, protocols, and the quantitative data they generate. We will explore established methods and modern biophysical approaches that serve as robust alternatives and complementary techniques to **TBIA**-based methodologies.

Comparative Overview of Validation Methods

The choice of a validation method depends on several factors, including the nature of the RNA-RNA interaction, the desired level of quantification, and the experimental context (in vivo vs. in vitro). Below is a summary of commonly used techniques, highlighting their key features.

Method	Principle	Throughput	Quantitative Output	In vivo / In vitro	Resolution
SHAPE-JuMP (TBIA)	Chemical crosslinking of proximal 2'-hydroxyl groups, followed by reverse transcription and sequencing to identify deletions marking interaction sites. [1] [2] [3]	High	Semi-quantitative (deletion frequency)	In vitro	Near-nucleotide
Psoralen-based (PARIS/SPLASH)	In vivo photocrosslinking of uridines in base-paired regions, followed by ligation and sequencing of chimeric RNAs. [3] [4] [5]	High	Semi-quantitative (read counts)	In vivo	Nucleotide
Electrophoretic Mobility Shift Assay (EMSA)	Separation of RNA-RNA complexes from free RNA on a non-denaturing	Low	Binding affinity (Kd), stoichiometry	In vitro	Complex level

	gel based on differences in electrophoretic mobility.[6] [7][8]				
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)	Separation of molecules by size, followed by light scattering to determine absolute molecular weight and assess complex formation.[9] [10][11]	Low	Molecular weight, stoichiometry, size	In vitro	Complex level
Analytical Ultracentrifugation (AUC)	Measurement of the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and to characterize complex formation.[12] [13][14]	Low	Sedimentation coefficient, stoichiometry, binding affinity (Kd)	In vitro	Complex level
Microscale Thermophoresis (MST)	Measurement of the directed movement of	Medium	Binding affinity (Kd)	In vitro	Complex level

molecules in
a microscopic
temperature
gradient to
quantify
binding
events.[\[15\]](#)
[\[16\]](#)[\[17\]](#)

Quantitative Data from Validation Experiments

The following tables present example quantitative data obtained from the validation of RNA-RNA interactions using the discussed techniques. These examples illustrate the type of data generated and how it can be used to confirm and characterize interactions identified by high-throughput methods.

Table 1: Determination of Binding Affinity (Kd) by Microscale Thermophoresis (MST)

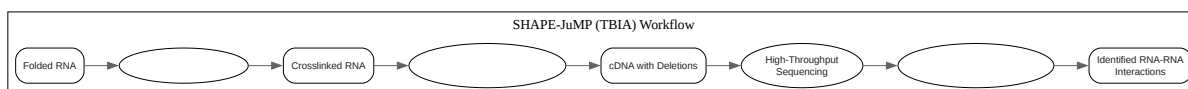
Interacting RNAs	Labeled Partner	Ligand	Reported Kd	Reference
sRNA41 and 5' UTR of mRNA-MM2089	sRNA41	5' UTR of mRNA-MM2089	~100 nM	[16]
RRE RNA and Rev peptide	Rev peptide	RRE RNA	4.8 nM	[16]
RRE RNA and Neomycin	RRE RNA	Neomycin	1.5 μ M	[16]
SAM-I riboswitch and SybrGold (dye)	SAM-I riboswitch	SybrGold	85.3 nM	[18]

Table 2: Characterization of RNA-RNA Complexes by Biophysical Methods

Interacting RNAs	Method	Measured Parameter	Value	Interpretation	Reference
Eubacterium rectale intron RNA and RT domain	SEC-MALS	Molecular Weight of Complex	194 kDa	Formation of a tetrameric protein-RNA complex	[19]
EPO and fLuc mRNA	SEC-MALS	Molecular Weight	273 kDa and 619 kDa	Corresponds to the expected molecular weights of the individual mRNA molecules	[11]
Protein-RNA Complex	AUC	Sedimentation Coefficient (s)	Varies	Provides information on the size and shape of the complex	[12][14]

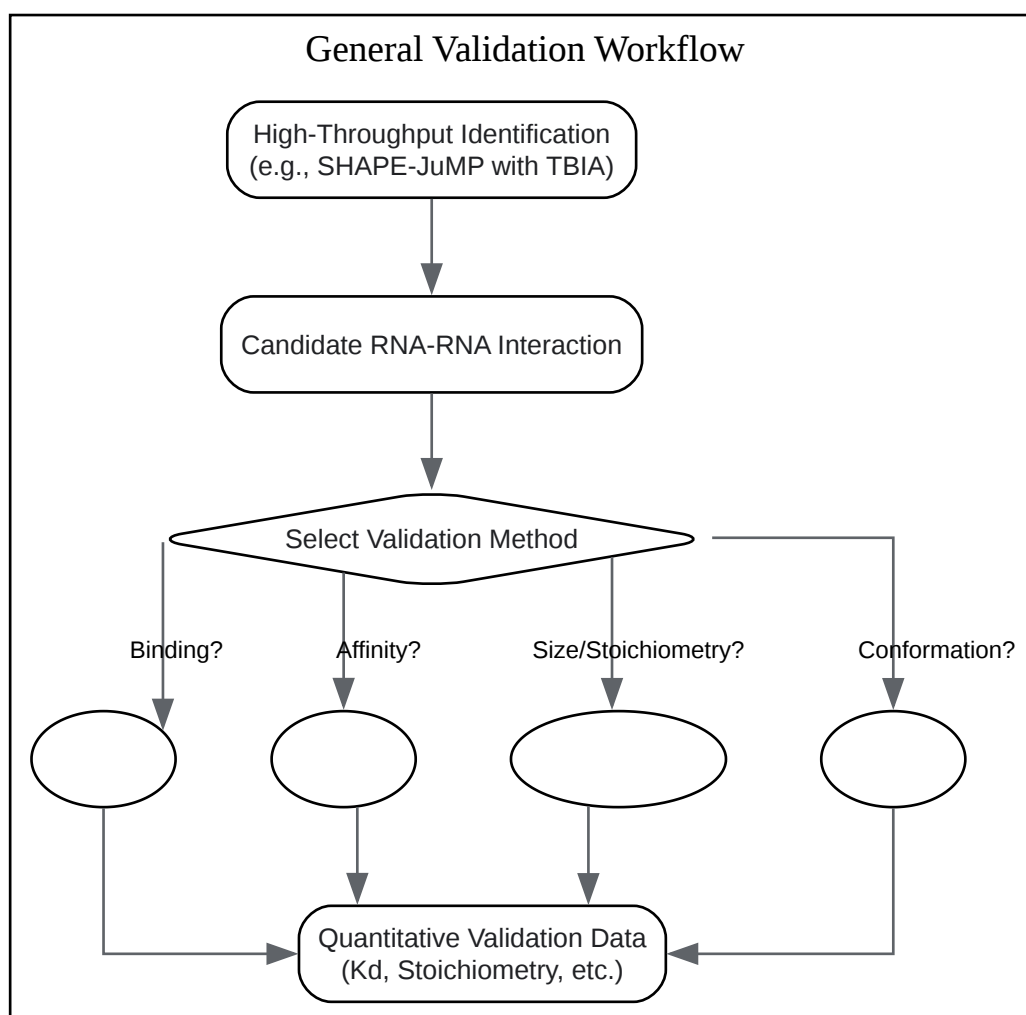
Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows can aid in understanding the principles and procedural steps of each validation method.



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Caption: Workflow of SHAPE-JuMP for identifying RNA-RNA interactions.



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Caption: A general workflow for the validation of RNA-RNA interactions.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used in vitro technique to detect and quantify RNA-RNA interactions.

- **RNA Preparation:** Synthesize the two interacting RNA molecules in vitro. One of the RNAs is typically labeled with a radioactive isotope (e.g., ^{32}P) or a fluorescent dye.^{[6][20]}
- **Binding Reaction:** Incubate the labeled RNA (at a constant, low concentration) with varying concentrations of the unlabeled RNA partner in a suitable binding buffer. The buffer

conditions (e.g., salt concentration, pH) should be optimized to facilitate the interaction.

- Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of the larger RNA-RNA complex from the smaller, unbound labeled RNA.[\[7\]](#)
- Detection: Visualize the labeled RNA using autoradiography (for radioactive labels) or a fluorescence imager.
- Quantification: Quantify the band intensities corresponding to the free and bound RNA. The fraction of bound RNA is plotted against the concentration of the unlabeled RNA to determine the equilibrium dissociation constant (K_d).[\[8\]](#)

Microscale Thermophoresis (MST)

MST is a powerful biophysical technique for quantifying biomolecular interactions in solution.
[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Labeling: One of the interacting RNA molecules is labeled with a fluorescent dye.
- Sample Preparation: A series of dilutions of the unlabeled RNA partner (ligand) is prepared. A constant concentration of the fluorescently labeled RNA is added to each dilution.
- Capillary Loading: The samples are loaded into glass capillaries.
- MST Measurement: The capillaries are placed in the MST instrument. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules along this gradient is monitored.[\[17\]](#)
- Data Analysis: The change in thermophoresis upon binding is measured. The data are plotted against the ligand concentration, and the resulting binding curve is fitted to determine the dissociation constant (K_d).[\[16\]](#)

Psoralen Analysis of RNA Interactions and Structures (PARIS)

PARIS is a high-throughput method to identify RNA-RNA interactions in vivo.

- **In vivo Crosslinking:** Treat living cells with a psoralen derivative (e.g., 4'-aminomethyltrioxsalen, AMT) and expose them to UV-A light (365 nm). This induces covalent crosslinks between uridines in base-paired regions of RNA.[3][4][5]
- **RNA Isolation and Fragmentation:** Isolate total RNA and partially digest it to a desired size range.
- **2D Gel Electrophoresis:** Separate the RNA fragments using two-dimensional gel electrophoresis to enrich for crosslinked duplexes.
- **Proximity Ligation:** Ligate the ends of the crosslinked RNA fragments to create a single chimeric RNA molecule.
- **Reverse Crosslinking and Library Preparation:** Reverse the psoralen crosslinks with UV-C light (254 nm) and prepare a cDNA library for high-throughput sequencing.
- **Sequencing and Data Analysis:** Sequence the chimeric cDNAs and map the reads back to the transcriptome to identify the interacting RNA partners.[5]

Conclusion

The validation of RNA-RNA interactions identified by high-throughput methods like **TBIA**-based SHAPE-JuMP is an indispensable step in RNA biology research. While SHAPE-JuMP provides valuable information on RNA structure and proximity, complementary techniques are required to confirm direct interactions and to quantify their biophysical properties. The methods outlined in this guide, ranging from the low-throughput but highly quantitative EMSA and biophysical techniques to other high-throughput in vivo crosslinking methods, provide a toolkit for researchers to rigorously validate and characterize RNA-RNA interactions. The choice of method will depend on the specific research question, but a multi-faceted approach, combining different techniques, will ultimately provide the most comprehensive understanding of the complex world of RNA interactions.

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